molecular formula C8H14N4 B599282 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine CAS No. 1251143-96-0

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine

Katalognummer: B599282
CAS-Nummer: 1251143-96-0
Molekulargewicht: 166.228
InChI-Schlüssel: BYVMDDKNSVCZEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine is a functionalized 1,2,4-triazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The 1,2,4-triazole scaffold is recognized for its diverse pharmacological potential, and the structural features of this specific compound—including the cyclopropyl group and the flexible propan-1-amine side chain—make it a valuable synthon for the design and synthesis of novel bioactive molecules . This compound serves as a key intermediate for developing potential therapeutic agents. Research into analogous 1,2,4-triazol-5-amine compounds has demonstrated their promise as covalent, reversible inhibitors of critical serine proteases, such as blood coagulation factor XIIa (FXIIa) and thrombin . The inhibition of these targets is a leading strategy in the development of new antithrombotic agents that may prevent pathological thrombosis without concomitant bleeding risks . The propan-1-amine extension at the 3-position of the triazole ring is a strategic functionalization that can enhance binding affinity and selectivity by allowing the molecule to reach deeper into enzyme substrate-binding sites . Furthermore, triazole cores are extensively investigated for their broad-spectrum biological activities, including anticancer, antibacterial, and antiviral effects . This compound is intended for research and development applications only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex molecules for biological screening.

Eigenschaften

IUPAC Name

3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-5-1-2-7-10-8(12-11-7)6-3-4-6/h6H,1-5,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVMDDKNSVCZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Steps:

  • Synthesis of 5-Cyclopropyl-3-bromo-1H-1,2,4-triazole :

    • 5-Amino-1H-1,2,4-triazole is treated with cyclopropanecarbonyl chloride to introduce the cyclopropyl group.

    • Bromination using hydrobromic acid (HBr) and sodium nitrite (NaNO2_2) yields the brominated intermediate.

  • Alkylation with Propanamine :

    • The brominated triazole reacts with 3-aminopropanol in the presence of a base (e.g., K2_2CO3_3) to form the propanamine side chain.

Example Protocol (Adapted from):

StepReagents/ConditionsYield
BrominationHBr (48%), NaNO2_2, 0°C, 1 h43%
Alkylation3-Aminopropanol, K2_2CO3_3, DMF, 80°C, 12 h58%

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency in forming the triazole core. This method is particularly effective for combining cyclopropyl-containing precursors with propanamine derivatives.

Procedure:

  • Formation of N-Guanidinosuccinimide :

    • Succinic anhydride reacts with aminoguanidine hydrochloride under microwave conditions (150°C, 20 min) to generate the succinimide intermediate.

  • Cyclopropyl Introduction :

    • Cyclopropanecarboxylic acid is coupled to the succinimide via a Dean-Stark trap to remove water, followed by cyclization.

  • Propanamine Functionalization :

    • The intermediate undergoes aminolysis with 1,3-diaminopropane in acetonitrile at reflux.

Optimized Conditions:

ParameterValue
Temperature150°C
Time20 min
SolventDMF
Yield72%

Reductive Amination of Triazole Ketones

This approach involves the reduction of a ketone intermediate to introduce the primary amine group.

Synthesis Pathway:

  • Ketone Synthesis :

    • 5-Cyclopropyl-1H-1,2,4-triazole-3-carbaldehyde is reacted with acrylonitrile via a Michael addition to form the nitrile derivative.

  • Reduction to Amine :

    • The nitrile is reduced using lithium aluminum hydride (LiAlH4_4) or catalytic hydrogenation (H2_2, Pd/C).

Representative Data:

IntermediateReagentYield
NitrileAcrylonitrile, KOH, 60°C65%
AmineLiAlH4_4, THF, 0°C → RT81%

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods are employed for combinatorial chemistry applications, enabling rapid diversification of the triazole scaffold.

Workflow:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected propanamine.

  • Triazole Assembly :

    • Cyclopropyl is introduced via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Cleavage and Purification :

    • The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via flash chromatography.

Performance Metrics:

MetricValue
Purity (HPLC)>95%
Isolated Yield68%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Nucleophilic SubstitutionHigh regioselectivityRequires halogenated precursorsIndustrial
Microwave-AssistedRapid reaction timesSpecialized equipment neededLab-scale
Reductive AminationMild conditionsMultiple stepsPilot-scale
Solid-PhaseHigh throughputCost-intensive resinsResearch

Challenges and Optimization Strategies

  • Regioselectivity : The 1,2,4-triazole ring exhibits two reactive positions (N1 and N4). Using bulky bases (e.g., DIPEA) favors substitution at N3.

  • Cyclopropyl Stability : Strong acids or high temperatures may cause ring-opening. Optimized conditions use buffered solutions (pH 6–7).

  • Amine Protection : Boc or Fmoc groups prevent undesired side reactions during alkylation.

Industrial-Scale Manufacturing Insights

Commercial suppliers (e.g., Chemlyte Solutions, Ambeed) report the following benchmarks:

ParameterSpecification
Purity≥95% (HPLC)
Batch Size1–10 kg
Cost (1g)$404–$523

Analyse Chemischer Reaktionen

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 3-(5-cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine are compared with four analogous triazole derivatives (Table 1). Key distinctions include substituent groups, physical states, and applications.

Table 1. Structural and Functional Comparison of Triazole Derivatives

Compound Name Molecular Formula Substituents (Triazole Position) Physical State CAS/ID Key Applications
3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine C₈H₁₄N₄ 5-cyclopropyl, 3-propanamine Liquid 1251143-96-0 Pharmaceutical intermediates
3-(1-Methyl-1H-1,2,4-triazol-3-YL)propan-1-amine hydrochloride C₆H₁₂N₄·HCl 1-methyl, 3-propanamine Solid (HCl salt) 1909326-22-2 Drug candidates, agrochemicals
3-(5-Methyl-1H-1,2,4-triazol-3-YL)propan-1-amine hydrochloride C₆H₁₂N₄·HCl 5-methyl, 3-propanamine Solid (HCl salt) CID 56828132 Research chemical
2-Methyl-2-(1H-1,2,4-triazol-3-YL)propan-1-amine dihydrochloride C₆H₁₄Cl₂N₄ 3-propanamine (branched), 2-methyl Solid (HCl salt) EN300-39923788 Unspecified
1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)-N-methylpropan-1-amine C₁₀H₁₈N₄ 3-cyclopropyl, 1-methyl, N-methyl Liquid 1339634-69-3 Pharmaceutical intermediates

Key Observations:

Substituent Effects :

  • The cyclopropyl group in the target compound introduces steric hindrance and electronic effects distinct from methyl-substituted analogs (e.g., 3-(1-methyl-triazol-YL)propan-1-amine). Cyclopropyl’s rigidity may enhance binding specificity in biological targets compared to flexible alkyl chains .
  • Hydrochloride salts (e.g., CID 56828132) exhibit higher aqueous solubility than the free base form of the target compound, making them preferable for formulation .

Tautomerism and Crystal Packing :

  • The 4H-triazole tautomer in the target compound (vs. 1H-triazole in others) influences hydrogen-bonding patterns and crystal packing. X-ray studies on similar triazoles (e.g., compound 5j in ) reveal that tautomeric states affect intermolecular interactions and melting points (174–269°C for related compounds) .

Biological Activity :

  • Methyl-substituted derivatives (e.g., CAS 1909326-22-2) are emphasized for their versatility in drug discovery, particularly in kinase inhibition and antimicrobial agents . In contrast, the cyclopropyl variant’s applications remain less documented but are speculated to target niche therapeutic areas .

Pharmaceutical Relevance

  • The cyclopropyl-triazole motif is understudied compared to methyl analogs but shows promise in metabolic stability enhancement. For example, cyclopropane-containing drugs like Ticagrelor leverage similar structural features for improved pharmacokinetics .
  • Hydrochloride salts of triazole-amines (e.g., CID 56828132) demonstrate superior bioavailability in preclinical models, supporting their use in central nervous system (CNS) therapeutics .

Agrochemical Potential

  • Triazole derivatives are widely used as fungicides (e.g., Triadimefon ). The target compound’s liquid state and amine functionality may facilitate its incorporation into foliar sprays or systemic formulations .

Biologische Aktivität

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine is a chemical compound with significant potential in various biological applications. With the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol, this compound has garnered attention for its possible therapeutic effects, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data from diverse studies.

The compound is characterized by the presence of a triazole ring and a cyclopropyl group, which are known to enhance biological activity. The synthesis typically involves the reaction of cyclopropylamine with 1,2,4-triazole-3-carboxylic acid under specific conditions, leading to various derivatives that exhibit distinct properties.

The biological activity of 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine is attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzyme activities involved in various disease pathways. For instance, it may inhibit enzymes that contribute to cancer progression or microbial resistance.

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Triazole derivatives are recognized for their antifungal properties, and similar mechanisms may apply to antibacterial activities. Research indicates that compounds with triazole structures can effectively inhibit bacterial growth by targeting specific bacterial enzymes.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amineE. coliX μg/mL
3bStaphylococcus aureusY μg/mL
4eCandida albicansZ μg/mL

(Note: Specific MIC values need to be filled based on experimental data from literature.)

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. For example, certain derivatives have demonstrated cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several triazole derivatives against human cancer cell lines. The results indicated that compounds similar to 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine exhibited IC50 values in the micromolar range, suggesting significant potential for further development as anticancer agents .

Comparative Analysis

When compared to other triazole derivatives, 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine exhibits unique properties due to its cyclopropyl substituent. This structural feature may enhance its binding affinity to biological targets compared to other triazoles lacking this modification.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amineModerateHigh
3-(5-Amino-1H-1,2,4-triazol-3-YL)propanamideLowModerate
1,2,4-Triazole derivative AHighLow

Q & A

Q. Table 1: Key Reaction Conditions

MethodCatalysts/ReagentsYield RangeReference
S-AlkylationAlkyl halides, NaOHModerate
Copper-catalyzed couplingCuBr, Cs₂CO₃Low-Moderate
Amide condensationSuccinic anhydrideHigh

Basic: How is 3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)propan-1-amine characterized structurally?

Methodological Answer:
Structural characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS (ESI) m/z 215 [M+H]⁺) .
  • X-ray Crystallography : Resolves tautomeric forms and planar arrangements (e.g., dihedral angles <3° in triazole-phenyl systems) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Waste Management : Segregate and transfer waste to certified biohazard disposal services to prevent environmental contamination .
  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Emergency Protocols : Follow guidelines such as P311 ("Call poison center") and P302+P352 ("Wash skin with soap/water") .

Advanced: How can tautomerism in triazole derivatives impact structural analysis?

Methodological Answer:
Triazoles exhibit tautomerism between 3-amine and 5-amine forms, complicating spectral interpretation:

  • Crystallographic Data : Co-crystallization of both tautomers (e.g., 1:1 ratio in 3-phenyl-1H-1,2,4-triazol-5-amine/5-phenyl-1H-1,2,4-triazol-3-amine) confirms coexistence .
  • Computational Modeling : DFT calculations predict energetically favorable tautomers, aiding NMR assignments .
    Recommendation : Combine X-ray diffraction and variable-temperature NMR to resolve dynamic tautomeric equilibria.

Advanced: How can low synthetic yields (e.g., 17.9%) be improved for copper-catalyzed reactions?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Test alternatives to CuBr (e.g., CuI, Pd catalysts).
  • Solvent Effects : Replace dimethyl sulfoxide (DMSO) with polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Temperature Modulation : Increase reaction temperature (e.g., 50–80°C) to accelerate kinetics, balancing with decomposition risks .

Advanced: How should researchers resolve contradictions between spectral data and crystallographic results?

Methodological Answer:

  • Case Study : NMR may suggest a single tautomer, while X-ray reveals co-crystallized forms. Use solid-state NMR to correlate solution and solid-phase behavior .
  • Dynamic NMR (DNMR) : Probe exchange processes at low temperatures to identify tautomeric interconversion rates .

Advanced: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • PubChem Data : Extract logP, pKa, and solubility parameters from PubChem entries (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS or AMBER.

Advanced: How to design biological activity studies for this compound?

Methodological Answer:

  • Target Selection : Focus on kinases or GPCRs, given triazoles' affinity for ATP-binding pockets .
  • Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding constants (Kd).
  • Control Experiments : Compare with structurally related inhibitors (e.g., 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine) to establish SAR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.